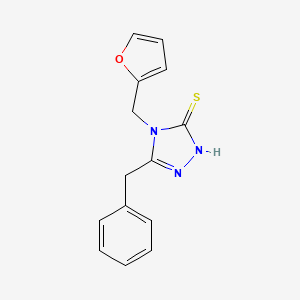
Quinomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinomycin C is a natural product found in Streptomyces and Streptomyces echinatus with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Characteristics
- Quinomycins, including Quinomycin C, are cyclic oligopeptide antibiotics. They are known for their ability to intercalate into DNA, inhibiting DNA replication and transcription. This feature confers significant tumor-inhibiting potency. Research has focused on the biosynthesis of quinomycins, comparing gene clusters among various family members and analyzing biochemical reactions in their biosynthesis. There's potential for industrialization of biosynthesis in heterologous hosts like E. coli (Deng Zixin et al., 2014).
Chromophore Biosynthesis in Quinomycins
- Studies have also investigated the biosynthesis of chromophores in quinomycin antibiotics, which are crucial for their biological activity. This includes research on the incorporation of precursors like 3-hydroxy-L-kynurenine and the functional analysis of enzymes involved in late-stage biosynthesis of chromophores like HQA and QXC (Y. Hirose et al., 2011).
Anticancer Potential
- Quinomycin A, a related compound, has shown promise in targeting pancreatic cancer stem cells, partly by suppressing the Notch signaling pathway. This has implications for the development of new treatments targeting cancer stem cells and related pathways (D. Subramaniam et al., 2015).
Antimalarial Properties
- Quinomycin A and its derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum, suggesting their potential as novel antimalarial agents. Their mechanism of action appears to involve DNA intercalation (H. Hayase et al., 2015).
Drug Delivery and Formulation Advances
- Efforts to improve the water solubility and bioavailability of echinomycin (quinomycin A) for clinical use have led to the development of liposomal formulations. These formulations are designed for selective targeting and pH-responsive release of the drug in cancer cells, enhancing its therapeutic potential (Zainab Lafi et al., 2021).
Eigenschaften
CAS-Nummer |
11001-74-4 |
|---|---|
Produktname |
Quinomycin C |
Molekularformel |
C55H72N12O12S2 |
Molekulargewicht |
1157.4 g/mol |
IUPAC-Name |
N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69) |
InChI-Schlüssel |
WNYOPINACXXCOV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Kanonische SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Synonyme |
quinomycin quinomycin B quinomycin C quinomycin D quinomycin E quinomycins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




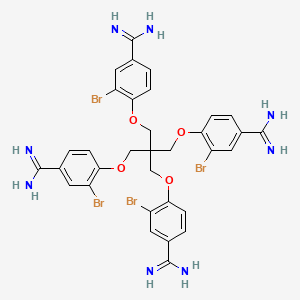
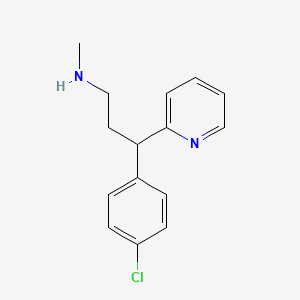


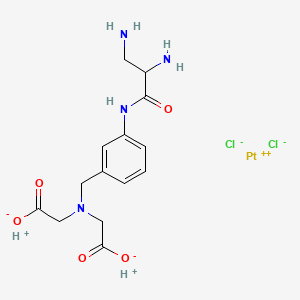

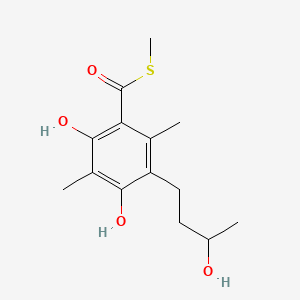

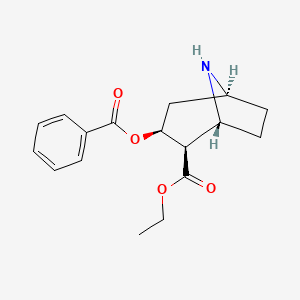
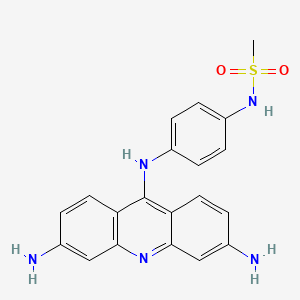
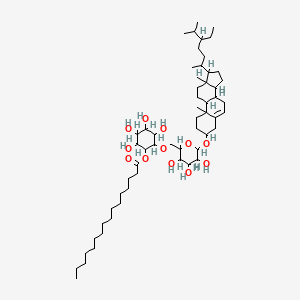
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
